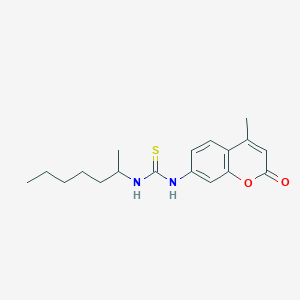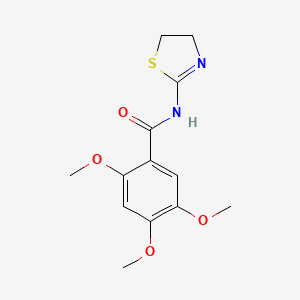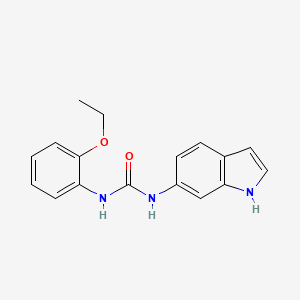
N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Übersicht
Beschreibung
N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as MHY498, is a synthetic compound that has been developed for its potential therapeutic applications. MHY498 belongs to the family of chromenone-thiourea derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood. However, it has been suggested that N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exerts its biological activities by modulating various signaling pathways. For example, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. Moreover, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also induces apoptosis in cancer cells by activating the caspase-3 pathway. In addition, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. These effects suggest that N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has potential therapeutic applications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments include its high purity, stability, and reproducibility. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can be synthesized in large quantities with high purity, which makes it suitable for biological assays. Moreover, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of using N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea for in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. First, more studies are needed to elucidate the exact mechanism of action of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. Second, the therapeutic potential of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea for various diseases needs to be further investigated. Third, the safety and toxicity of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea need to be thoroughly evaluated. Fourth, the pharmacokinetics and pharmacodynamics of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea need to be studied in detail. Fifth, the development of novel derivatives of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea with improved biological activities and reduced toxicity is a promising direction for future research.
Conclusion
In conclusion, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic compound with potential therapeutic applications for various diseases. The synthesis method of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves the condensation of 4-methyl-2-oxo-2H-chromene-7-carbaldehyde with N-(1-methylhexyl)thiourea in the presence of a base. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The exact mechanism of action of N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is thought to modulate various signaling pathways. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has potential advantages for lab experiments, but its toxicity needs to be further investigated. Future research on N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea should focus on elucidating its mechanism of action, evaluating its therapeutic potential, and developing novel derivatives with improved biological activities and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been reported that N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also induces apoptosis in cancer cells by activating the caspase-3 pathway. In addition, N-(1-methylhexyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
IUPAC Name |
1-heptan-2-yl-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-5-6-7-13(3)19-18(23)20-14-8-9-15-12(2)10-17(21)22-16(15)11-14/h8-11,13H,4-7H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQFUZCEDDFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-heptan-2-yl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)



![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)
![4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4795154.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)